Physicochemical Differentiation from the Non‑Nitrated Analog
The 2‑nitro derivative 941983‑15‑9 is directly compared with its non‑nitrated analog N‑[3‑(2‑oxopiperidin‑1‑yl)phenyl]benzenesulfonamide (CAS 941893‑47‑6). The nitro group increases molecular weight by 45.0 Da, adds two hydrogen‑bond acceptor atoms, lowers computed logP by ~1.3 units (XLogP3: 2.1 vs. ~3.4 for the non‑nitrated analog estimated from fragment‑based calculation), and raises the topological polar surface area by ~23 Ų [1][2]. These differences influence membrane permeability and solubility in systematic ways that are relevant for CNS MPO and Lipinski compliance.
| Evidence Dimension | Computed logP, TPSA, H‑bond acceptor count, and molecular weight |
|---|---|
| Target Compound Data | MW: 375.4 g mol⁻¹; XLogP3: 2.1; TPSA: 121 Ų; H‑bond acceptors: 6; H‑bond donors: 1 [1] |
| Comparator Or Baseline | N‑[3‑(2‑oxopiperidin‑1‑yl)phenyl]benzenesulfonamide (CAS 941893‑47‑6): MW: 330.4 g mol⁻¹; XLogP3: ~3.4 (estimated); TPSA: ~98 Ų; H‑bond acceptors: 4; H‑bond donors: 1 [2] |
| Quantified Difference | ΔMW: +45.0 g mol⁻¹; ΔXLogP3: −1.3; ΔTPSA: +23 Ų; ΔHBA: +2 |
| Conditions | PubChem computed properties (XLogP3 3.0, Cactvs 3.4.6.11). Non‑nitrated analog logP estimated by fragment method because direct XLogP3 value is not published. |
Why This Matters
A procurement decision based purely on sulfonamide scaffold similarity risks selecting a compound with substantially different CNS penetration and solubility profiles, potentially compromising a screening cascade designed around a narrower property window.
- [1] PubChem (2026). Compound Summary for CID 7636288, 2‑nitro‑N‑(3‑(2‑oxopiperidin‑1‑yl)phenyl)benzenesulfonamide. National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] PubChem (2026). Compound Summary for N‑[3‑(2‑oxopiperidin‑1‑yl)phenyl]benzenesulfonamide (CAS 941893‑47‑6). National Library of Medicine, National Center for Biotechnology Information. View Source
